molecular formula C20H16F2N4OS B2966521 N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013785-38-0

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2966521
CAS No.: 1013785-38-0
M. Wt: 398.43
InChI Key: ZHPWLIMVOVGINS-UHFFFAOYSA-N
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Description

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a benzothiazole ring and a benzyl group. Its structure combines a pyrazole-carboxamide moiety with a 4,6-difluorobenzothiazolyl group, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4OS/c1-12-8-16(24-25(12)2)19(27)26(11-13-6-4-3-5-7-13)20-23-18-15(22)9-14(21)10-17(18)28-20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPWLIMVOVGINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, introduction of the difluoro groups, and subsequent coupling with the pyrazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other benzothiazole- and pyrazole-containing derivatives. Below is a comparative analysis based on functional groups and substituents:

Core Structural Differences

  • Target Compound :

    • Pyrazole ring: 1,5-dimethyl substitution.
    • Benzothiazole ring: 4,6-difluoro substitution.
    • Functional group: Carboxamide linked to an N-benzyl group.
  • N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS 851988-47-1) :

    • Benzothiazole ring: 4,6-difluoro substitution (shared feature).
    • Core structure: 2,3-dihydro-1,4-benzodioxine (oxygen-containing heterocycle) instead of pyrazole.
    • Functional group: Carbohydrazide instead of carboxamide .

Electronic and Steric Effects

Pharmacological Implications

The substitution pattern (e.g., fluorine atoms in benzothiazole) is often associated with enhanced metabolic stability and membrane permeability in drug discovery .

Data Table: Structural and Functional Comparison

Feature Target Compound CAS 851988-47-1
Core Heterocycle 1H-pyrazole (1,5-dimethyl) 2,3-dihydro-1,4-benzodioxine
Benzothiazole Substitution 4,6-difluoro 4,6-difluoro
Functional Group Carboxamide (N-benzyl-linked) Carbohydrazide
Molecular Weight ~400–420 g/mol (estimated) ~390–410 g/mol (estimated)
Database References Not listed in provided sources ChEMBL1367322, HMS2671D19, AKOS024590920

Biological Activity

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H12F2N2OS
  • Molecular Weight : 318.3 g/mol
  • CAS Number : 571149-93-4

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the difluorobenzothiazole moiety enhances its affinity for biological macromolecules, which may contribute to its pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The compound has been evaluated against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods.

Key Findings:

  • Cell Lines Tested : MIA PaCa-2 (pancreatic cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Inhibition Rates : The compound exhibited significant inhibition of cell proliferation in MIA PaCa-2 cells with IC50 values in the low micromolar range.
Cell LineIC50 (μM)Mechanism of Action
MIA PaCa-25.0mTORC1 inhibition and increased autophagy
A5497.5Induction of apoptosis
HeLa6.0Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains.

Key Findings:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Pseudomonas aeruginosa64 μg/mL

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, revealing insights into its potential applications.

  • Antitumor Study :
    • A study conducted on MIA PaCa-2 cells showed that treatment with the compound resulted in a reduction of mTORC1 activity and an increase in autophagic flux under nutrient-deficient conditions. This suggests that the compound may selectively target cancer cells that are under metabolic stress .
  • Antimicrobial Study :
    • In vitro tests demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis.

Q & A

Q. What are the optimized synthetic routes for N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A general protocol involves:

  • Reacting a pyrazole-thiol derivative (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with benzyl halides in N,N-dimethylformamide (DMF) using K₂CO₃ as a base at room temperature .
  • For carboxamide formation, coupling agents like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in DMF with diisopropylethylamine (DIPEA) are effective .

Q. How can structural characterization of this compound be validated using spectroscopic methods?

Answer:

  • IR Spectroscopy : Confirm the presence of carboxamide (C=O stretch at ~1650–1700 cm⁻¹) and benzothiazole (C-F stretches at 1100–1250 cm⁻¹) .
  • ¹H NMR : Look for characteristic signals:
    • Pyrazole methyl groups (δ 2.2–2.8 ppm, singlet).
    • Benzyl protons (δ 4.5–5.0 ppm, multiplet) .
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S, and F percentages to confirm purity .

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields for derivatives of this compound?

Answer: Yield discrepancies often arise from:

  • Steric hindrance : Bulky substituents on the benzothiazole ring reduce reactivity. Use polar aprotic solvents (e.g., DMF) to enhance solubility .
  • Competing side reactions : Optimize stoichiometry (e.g., 1.1–1.2 equivalents of alkyl halide) and monitor reaction progress via TLC .
  • Purification challenges : Employ flash chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol .

Case Study:
A derivative with a 4-chlorophenyl group (Compound 4g) achieved 70% yield in ethanol, while a 2,6-difluorophenyl analog (4h) yielded 60% due to increased fluorine electronegativity slowing the reaction .

Q. How can computational methods predict the biological activity of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or antimicrobial targets). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the benzothiazole ring .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing fluorine atoms lower LUMO energy, enhancing electrophilicity .

Q. What analytical techniques are critical for studying degradation products under varying pH conditions?

Answer:

  • HPLC-MS : Monitor hydrolysis of the carboxamide group at acidic/basic pH. Use a C18 column with acetonitrile/water gradient (0.1% formic acid) .
  • Stability Studies : Accelerated testing at 40°C/75% RH for 4 weeks. Degradation products include free pyrazole and benzothiazole fragments .

Experimental Design:

ConditionDegradation PathwayMajor Product
pH 1.2 (HCl)Amide hydrolysis1,5-dimethylpyrazole-3-carboxylic acid
pH 9.0 (NaOH)Benzothiazole ring opening4,6-difluoro-2-aminobenzothiazole

Methodological Recommendations

  • Synthetic Optimization : Prioritize EDCI/HOBT coupling for high-yield amide formation in inert atmospheres .
  • Data Validation : Cross-validate NMR and IR data with computational simulations (e.g., ChemDraw or ACD/Labs) to resolve spectral ambiguities .
  • Controlled Stability Testing : Use lyophilization to isolate degradation products for structural elucidation via X-ray crystallography .

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